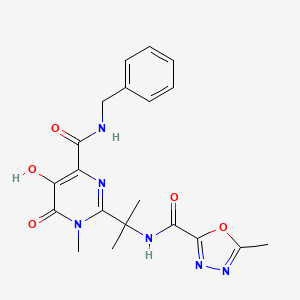![molecular formula C₂₃H₃₆N₂O₄ B1144569 N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide CAS No. 1092472-70-2](/img/no-structure.png)
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under consideration appears to be a synthetic organic molecule. It has structural elements that suggest potential pharmacological activities, although specific applications are not the focus of this analysis.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, Kamiński et al. (2015) synthesized a series of N-benzyl derivatives with potential anticonvulsant properties, utilizing reactions like the coupling of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acids with substituted benzylamines (Kamiński et al., 2015). This provides insight into the synthetic routes that could be relevant for the compound .
Molecular Structure Analysis
The compound's molecular structure includes a 1,4-benzodioxin ring, indicative of potential biological activity. Jacobs et al. (2013) analyzed similar structures, emphasizing the importance of torsion angles and molecular conformations (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve substitutions at various positions in the molecular framework. Escuer et al. (2000) studied compounds with similar structural motifs, focusing on their magnetic properties and superexchange pathways (Escuer et al., 2000).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. Quaglia et al. (1996) explored similar compounds, providing insights into aspects like absolute configuration and enantiomeric properties (Quaglia et al., 1996).
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
Research by Abbasi et al. (2020) introduced new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, demonstrating suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, along with mild cytotoxicity Abbasi et al., 2020.
Enzyme Inhibition for Therapeutic Applications
Abbasi et al. (2019) synthesized a series of compounds that showed moderate inhibitory potential against acetylcholinesterase, suggesting possible therapeutic applications for Alzheimer's disease and Type-2 Diabetes Abbasi et al., 2019.
Lipoxygenase Inhibition and Anti-inflammatory Potential
A study by Abbasi et al. (2017) synthesized sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial potential and lipoxygenase inhibition, indicating possible therapeutic agents for inflammatory ailments Abbasi et al., 2017.
Luminescent Properties for White Light Emission
Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including compounds structurally related to 1,4-benzodioxin, for application in white light emission, highlighting a method for producing white-light-emitting devices Lu et al., 2017.
Antibacterial Agents and Moderate Enzyme Inhibitors
Abbasi et al. (2017) also reported on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, which showed potent antibacterial activity and moderate enzyme inhibitory potential Abbasi et al., 2017.
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1092472-70-2 |
|---|---|
Nombre del producto |
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide |
Fórmula molecular |
C₂₃H₃₆N₂O₄ |
Peso molecular |
404.54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



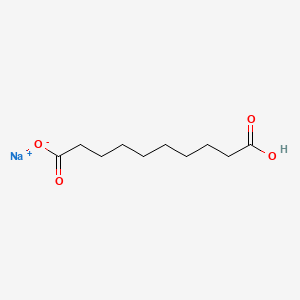
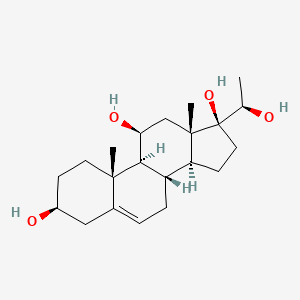
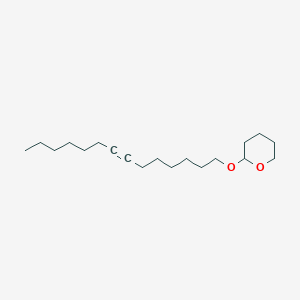
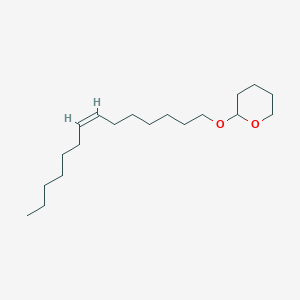
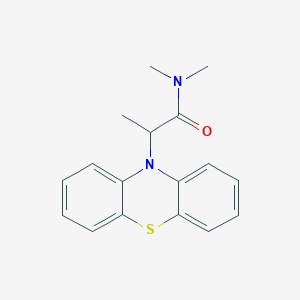
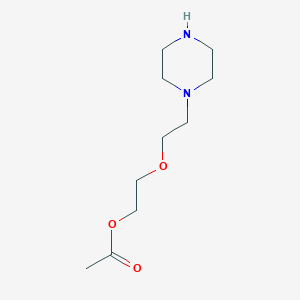
![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)
